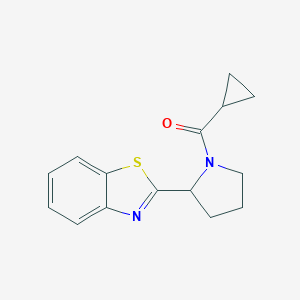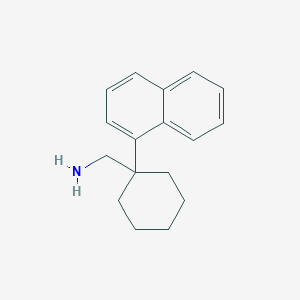
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as DTT-205 and belongs to the class of pyrazole carboxamides.
作用机制
The mechanism of action of DTT-205 is not fully understood. However, it has been suggested that it may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, DTT-205 may reduce inflammation and pain.
Biochemical and Physiological Effects
DTT-205 has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential neuroprotective effects. In a study conducted on rats, DTT-205 was found to improve cognitive function and reduce oxidative stress in the brain.
实验室实验的优点和局限性
One advantage of DTT-205 is its potential therapeutic applications in the treatment of various diseases. Additionally, it has been shown to exhibit low toxicity in animal models. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
未来方向
Future research on DTT-205 should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in the treatment of various diseases. Additionally, studies should be conducted to investigate its pharmacokinetics and pharmacodynamics in humans.
合成方法
DTT-205 is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process begins with the condensation of 2,4-dimethoxybenzaldehyde and 4-methoxyphenylhydrazine to form 2,4-dimethoxyphenylhydrazone. The hydrazone is then reacted with 3-bromo-1,1-dioxo-tetrahydrothiophene to form the corresponding thienyl hydrazone. The final step involves the cyclization of the thienyl hydrazone with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to form DTT-205.
科学研究应用
DTT-205 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C23H25N3O6S |
分子量 |
471.5 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H25N3O6S/c1-30-17-6-4-15(5-7-17)21-13-20(25-26(21)16-10-11-33(28,29)14-16)23(27)24-19-9-8-18(31-2)12-22(19)32-3/h4-9,12-13,16H,10-11,14H2,1-3H3,(H,24,27) |
InChI 键 |
JAGWRGLXOWBGEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=C(C=C(C=C4)OC)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=C(C=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)

![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)

![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B256209.png)
![N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide](/img/structure/B256211.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)
